6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
CAS No.: 350998-36-6
Cat. No.: VC1978397
Molecular Formula: C16H9Br2NO2
Molecular Weight: 407.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350998-36-6 |
|---|---|
| Molecular Formula | C16H9Br2NO2 |
| Molecular Weight | 407.06 g/mol |
| IUPAC Name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) |
| Standard InChI Key | WAFMZMLZEJHETP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid consists of a quinoline core with specific functional groups attached at key positions. The compound has a bromine atom at the 6-position of the quinoline ring and a 3-bromophenyl group attached to the 2-position. Additionally, a carboxylic acid group is present at the 4-position, contributing to its acidic properties. This particular arrangement of functional groups creates a molecule with distinct chemical reactivity and potential for biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
The compound's structure includes several important functional groups, including two bromine atoms that contribute significantly to its chemical reactivity and potential biological interactions. The carboxylic acid moiety provides an acidic site that can participate in various chemical reactions and biological binding interactions .
Spectroscopic Data
While comprehensive spectroscopic data specifically for 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is limited in the available literature, spectral characteristics can be inferred from related compounds. For instance, the infrared (IR) spectrum typically shows characteristic absorption bands for the carboxylic acid group (C=O stretch) around 1700-1725 cm⁻¹ and OH stretching vibrations in the 3400-2500 cm⁻¹ region .
Synthesis Methods
General Approaches to Quinoline Derivatives
The synthesis of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from simpler quinoline derivatives. Several established methods exist for synthesizing substituted quinolines with carboxylic acid functionality.
Specific Synthetic Pathways
Based on procedures for similar compounds, the synthesis of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid likely involves the following approaches:
-
Pfitzinger Reaction: This reaction involves condensation of isatin with an appropriate bromoacetophenone in refluxing ethanol under basic conditions. The positional isomer 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid has been synthesized using this approach .
-
Suzuki-Miyaura Cross-coupling: This palladium-catalyzed reaction can be used to introduce the 3-bromophenyl group to an appropriate quinoline intermediate.
-
Electrophilic Bromination: To introduce the bromine substituent at the 6-position of the quinoline ring, electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid may be employed.
A generalized synthetic scheme would likely follow a pathway similar to that described for related compounds, involving initial quinoline core formation followed by appropriate functionalization steps to introduce the bromine atoms and carboxylic acid group .
Biological Activities and Applications
Materials Science Applications
Beyond biological applications, quinoline derivatives also show promise in materials science due to their unique optical and electronic properties. The brominated structure of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid could contribute to distinct optical characteristics, making it potentially suitable for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Related Compounds
Positional Isomers
Several positional isomers of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid exist and have been studied. For example, 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (CAS: 342017-95-2) differs only in the position of the bromine on the phenyl ring (para instead of meta) .
Functional Group Variations
Variations in the functional groups have also been synthesized and studied:
-
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 330194-05-3): Features a methyl group instead of bromine on the phenyl ring
-
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid (CAS: 892218-43-8): Contains a carboxymethoxy group on the phenyl ring
-
6-Bromo-2-phenyl-quinoline-4-carboxylic acid (CAS: 33007-99-7): Lacks the bromine substitution on the phenyl ring
-
6-bromo-2-[(E)-2-(3-bromophenyl)vinyl]quinoline-4-carboxylic acid: Contains a vinyl linker between the quinoline core and the bromophenyl group
Table 2: Comparison of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid with Related Compounds
Research Applications and Future Directions
Current Research Focus
Current research involving quinoline derivatives like 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid primarily focuses on their antimicrobial and anticancer properties. The compound's structural features, particularly the brominated substituents, make it an interesting candidate for structure-activity relationship studies in medicinal chemistry .
Future Research Directions
Future research directions for 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid may include:
-
Comprehensive evaluation of its antimicrobial activity against various bacterial and fungal strains
-
Investigation of its potential anticancer properties through in vitro and in vivo studies
-
Exploration of its utility as a building block for the synthesis of more complex bioactive molecules
-
Assessment of its potential applications in materials science, particularly in optoelectronic devices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume